molecular formula C25H31N3O5 B13374213 tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate

Cat. No.: B13374213
M. Wt: 453.5 g/mol
InChI Key: WADJLKARZFTMFN-HXUWFJFHSA-N
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Description

Tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an isoquinoline ring, and a methoxy-methylanilino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include tert-butyl chloroformate, methoxy-methylaniline, and various catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions can include a wide range of derivatives, such as substituted isoquinolines, quinones, and various amines and alcohols .

Scientific Research Applications

Tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-({[2-(2-methoxy-5-methylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

tert-butyl (3R)-3-[[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C25H31N3O5/c1-16-10-11-21(32-5)19(12-16)27-22(29)14-26-23(30)20-13-17-8-6-7-9-18(17)15-28(20)24(31)33-25(2,3)4/h6-12,20H,13-15H2,1-5H3,(H,26,30)(H,27,29)/t20-/m1/s1

InChI Key

WADJLKARZFTMFN-HXUWFJFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C

Origin of Product

United States

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